molecular formula C12H16FN B12853042 (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen-

(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen-

Cat. No.: B12853042
M. Wt: 193.26 g/mol
InChI Key: LRHJWKRSMAKWFP-XFXZXTDPSA-N
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Description

(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- is an organic compound characterized by the presence of a dimethylamino group, a fluoro substituent, and a methylphenyl group attached to a propen backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, dimethylamine, and a fluorinating agent.

    Formation of the Propen Backbone: The propen backbone can be formed through a series of reactions, including aldol condensation and subsequent dehydration.

    Introduction of Functional Groups: The dimethylamino group and the fluoro substituent are introduced through nucleophilic substitution reactions, using reagents like dimethylamine and a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In an industrial setting, the production of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification Techniques: Employing purification techniques like distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution, and fluorinating agents like DAST for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: It could be used in the development of novel materials with unique properties.

    Biological Studies: The compound may serve as a probe or reagent in biological studies to investigate various biochemical pathways.

Mechanism of Action

The mechanism of action of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(Dimethylamino)-2-Chloro-1-(4-Methylphenyl)-2-Propen-: Similar structure with a chloro substituent instead of a fluoro group.

    (2Z)-3-(Dimethylamino)-2-Bromo-1-(4-Methylphenyl)-2-Propen-: Similar structure with a bromo substituent instead of a fluoro group.

Uniqueness

The presence of the fluoro substituent in (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

(Z)-2-fluoro-N,N-dimethyl-3-(4-methylphenyl)prop-1-en-1-amine

InChI

InChI=1S/C12H16FN/c1-10-4-6-11(7-5-10)8-12(13)9-14(2)3/h4-7,9H,8H2,1-3H3/b12-9-

InChI Key

LRHJWKRSMAKWFP-XFXZXTDPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C/C(=C/N(C)C)/F

Canonical SMILES

CC1=CC=C(C=C1)CC(=CN(C)C)F

Origin of Product

United States

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